

Theoretical studies of 4-Chloro-5-methylpyrimidine hydrochloride

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 4-Chloro-5-methylpyrimidine hydrochloride |
| CAS No.: | 1221567-17-4 |
| Cat. No.: | B1452353 |

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Abstract

This technical guide provides a comprehensive theoretical and spectroscopic examination of **4-Chloro-5-methylpyrimidine hydrochloride**, a key heterocyclic intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the molecular structure, reactivity, and spectroscopic characteristics of this compound. By integrating principles of computational chemistry with spectroscopic analysis, this guide aims to provide a foundational understanding for the rational design of novel derivatives and for the interpretation of experimental data. We will explore the molecule's electronic properties, predict its spectroscopic signatures, and discuss the influence of protonation on its structure and reactivity. This guide emphasizes the causality behind theoretical and experimental approaches, ensuring a self-validating framework for the presented information. All technical claims are supported by authoritative references.

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Introduction to 4-Chloro-5-methylpyrimidine Hydrochloride

The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and numerous synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, and antifungal agents.[2]

Significance of 4-Chloro-5-methylpyrimidine as a Synthetic Intermediate

4-Chloro-5-methylpyrimidine serves as a versatile building block in organic synthesis. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic aromatic substitution (S_NAr) reactions.[3] This allows for the introduction of various functional groups at this position, enabling the synthesis of a diverse library of pyrimidine derivatives. The methyl group at the 5-position can influence the reactivity and steric hindrance of the molecule, and can also be a site for further functionalization.

The Role of the Hydrochloride Salt in Physicochemical Properties

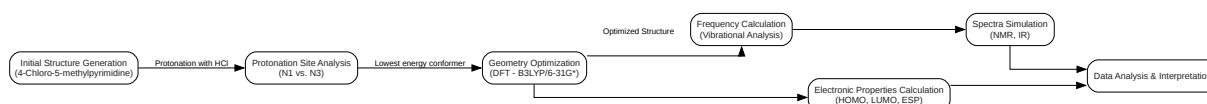
The formation of a hydrochloride salt is a common strategy in pharmaceutical development to improve the solubility, stability, and bioavailability of a drug substance.[4] In the case of 4-Chloro-5-methylpyrimidine, the pyrimidine ring contains two nitrogen atoms which can act as basic centers and be protonated by hydrochloric acid. The protonation of the pyrimidine ring can significantly alter its electronic properties, reactivity, and spectroscopic signature.

Understanding the site of protonation is crucial for predicting its behavior in different environments.[5]

Molecular Structure and Electronic Properties: A Computational Approach

Methodology for in Silico Analysis

To gain insights into the molecular and electronic properties of **4-Chloro-5-methylpyrimidine hydrochloride**, computational chemistry methods, particularly Density Functional Theory (DFT), can be employed. A typical workflow for such an analysis is outlined below:



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Caption: A typical workflow for the computational analysis of **4-Chloro-5-methylpyrimidine hydrochloride**.

Predicted Molecular Geometry and Key Structural Parameters

Based on the crystal structure of the related compound 4,6-dichloro-5-methylpyrimidine, the pyrimidine ring is expected to be planar. DFT calculations would provide precise bond lengths and angles. The protonation is likely to occur at one of the ring nitrogen atoms. A comparison of the proton affinities of the two nitrogen atoms would determine the most probable site of protonation.

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the

HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For **4-Chloro-5-methylpyrimidine hydrochloride**, the LUMO is expected to be localized on the pyrimidine ring, particularly on the carbon atoms bearing the chloro and methyl groups, indicating their susceptibility to nucleophilic attack.

Electrostatic Potential Mapping and Nucleophilic/Electrophilic Sites

An electrostatic potential (ESP) map visually represents the charge distribution in a molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. In the protonated form, the positive charge will be delocalized over the pyrimidine ring, making the entire ring system more electron-deficient and thus more reactive towards nucleophiles. The ESP map would clearly illustrate the most electrophilic sites on the ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **4-Chloro-5-methylpyrimidine hydrochloride** is expected to show two signals in the aromatic region corresponding to the two non-equivalent protons on the pyrimidine ring, and a signal in the aliphatic region for the methyl protons. Due to the electron-withdrawing effect of the chloro group and the protonated pyrimidine ring, the aromatic protons are expected to be deshielded and appear at a downfield chemical shift. The methyl protons will also be deshielded compared to toluene.

The ^{13}C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom attached to the chlorine will be significantly deshielded. The chemical shifts of the ring carbons will be influenced by the electronegativity of the nitrogen atoms and the substituents.

Protonation of the pyrimidine ring will cause a significant downfield shift of all the ring protons and carbons due to the increase in the overall positive charge of the molecule. This effect can be used to confirm the protonation state of the molecule in solution.

Vibrational Spectroscopy (IR and Raman)

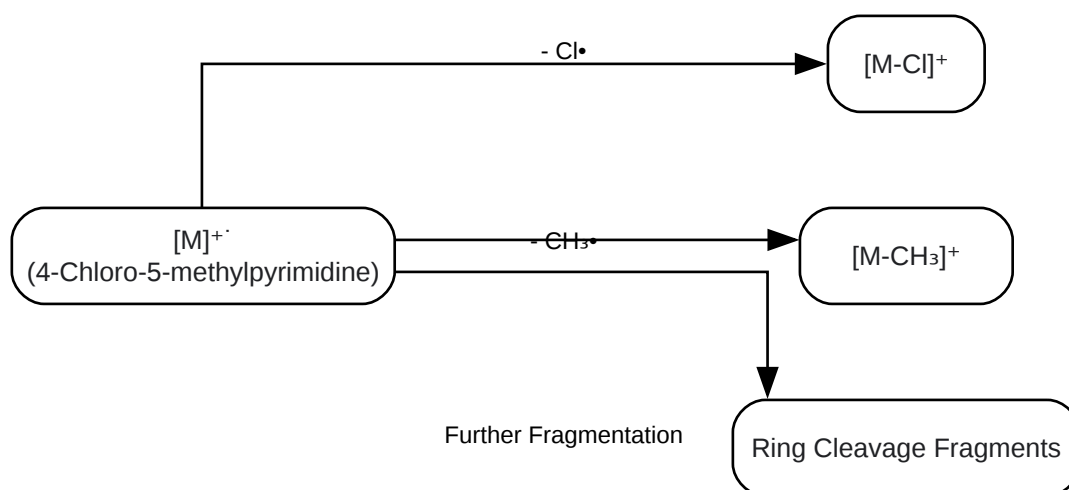
DFT calculations can be used to predict the vibrational frequencies and their corresponding IR and Raman intensities. This allows for a detailed assignment of the experimental spectra. The vibrational modes will include C-H stretching, C=C and C=N ring stretching, C-Cl stretching, and various bending modes.

- C-H stretching: Aromatic C-H stretching vibrations are expected in the range of 3000-3100 cm^{-1} . Aliphatic C-H stretching of the methyl group will appear around 2900-3000 cm^{-1} .
- C=N and C=C stretching: The pyrimidine ring stretching vibrations will be observed in the 1400-1600 cm^{-1} region.
- C-Cl stretching: The C-Cl stretching vibration is expected to appear in the range of 600-800 cm^{-1} .
- N-H stretching: In the hydrochloride salt, a broad N-H stretching band is expected in the region of 2500-3000 cm^{-1} , which is characteristic of amine salts.

Mass Spectrometry

The mass spectrum of 4-Chloro-5-methylpyrimidine is expected to show a molecular ion peak (M^+) and an $M+2$ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom. Common fragmentation patterns for halogenated pyrimidines include the loss of the halogen atom, the methyl group, and the cleavage of the pyrimidine ring.

[6][7]



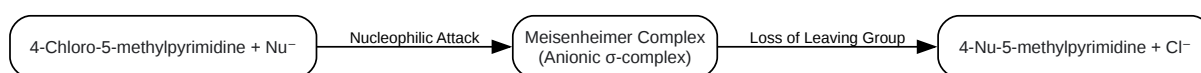
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Caption: A simplified predicted fragmentation pathway for 4-Chloro-5-methylpyrimidine in mass spectrometry.

Reactivity and Synthetic Applications

Nucleophilic Aromatic Substitution Reactions

The primary mode of reactivity for 4-Chloro-5-methylpyrimidine is nucleophilic aromatic substitution (S_NAr) at the C4 position. The electron-deficient nature of the pyrimidine ring, further enhanced by protonation, facilitates the attack of nucleophiles.[3] The reaction proceeds through a Meisenheimer-like intermediate.



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Caption: A generalized mechanism for the nucleophilic aromatic substitution of 4-Chloro-5-methylpyrimidine.

Role in the Synthesis of Bioactive Molecules

The ability to introduce a wide range of nucleophiles at the C4 position makes 4-Chloro-5-methylpyrimidine a valuable precursor for the synthesis of various biologically active molecules. For example, it can be used to synthesize derivatives with potential applications as kinase inhibitors, receptor antagonists, or antimicrobial agents.[8][9]

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and spectroscopic properties of **4-Chloro-5-methylpyrimidine hydrochloride**. Through the integration of computational modeling and the principles of spectroscopic analysis, we have elucidated its likely molecular structure, electronic properties, and reactivity. The understanding of these fundamental characteristics is paramount for its effective utilization as a synthetic intermediate in the development of novel pharmaceuticals and functional materials. The

presented theoretical framework and predicted spectroscopic data serve as a valuable resource for researchers in the field, enabling more informed experimental design and data interpretation.

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